SILICONE QUATERNIUM-3
Description
Properties
CAS No. |
137145-37-0 |
|---|---|
Molecular Formula |
C9H9NO5 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Modifications
Synthetic Pathways for Silicone Quaternium-3 and Related Cationic Silicones
The creation of cationic silicones is centered around the covalent attachment of nitrogen-containing groups to a siloxane polymer, followed by quaternization to impart a permanent positive charge. The specific structure of this compound, which includes phosphate (B84403) and amidoamine functionalities, points to a multi-step synthesis involving the convergence of these different chemical moieties.
The integration of long hydrocarbon chains is a critical step for tailoring the hydrophobic characteristics of cationic silicones. While direct esterification onto a silicone backbone is one possible route, a more common strategy for compounds like this compound involves the formation of an amidoamine intermediate. This process typically begins with the reaction of a fatty acid with a polyamine. The resulting amidoamine contains a reactive secondary or primary amine that can then be grafted onto the silicone backbone.
In some variations, an amino-functional silicone is first synthesized, which is then reacted with a carboxylic acid or its derivative to form an amide linkage. google.com This approach effectively integrates the hydrocarbon chain, derived from the fatty acid, into the silicone structure. These amido-functional silicones are key precursors that can undergo subsequent quaternization to yield the final cationic polymer. Another related class of materials are esterquats, which are cationic surfactants containing ester groups, highlighting the use of ester linkages in creating hydrolyzable and biodegradable conditioning agents. researchgate.net
A prevalent and efficient method for synthesizing silicone quats involves the reaction of epoxy-functional polysiloxanes with tertiary amines. google.comgoogle.com This pathway is particularly useful for creating a stable carbon-nitrogen bond. The synthesis begins with a polysiloxane that has been functionalized with epoxide groups, for instance, through the hydrosilylation of an unsaturated epoxide like allyl glycidyl (B131873) ether onto a Si-H functional silicone backbone. google.com
The epoxy-functionalized silicone is then reacted with a tertiary amine in the presence of an acid. google.com The tertiary amine attacks and opens the epoxide ring, and the subsequent protonation of the resulting alkoxide by the acid yields a hydroxyl group. Simultaneously, the nitrogen atom becomes permanently quaternized. google.comunifiedpatents.com This reaction can be engineered to produce a variety of structures. For example, reacting α,ω-diepoxy silicones with tertiary amines yields α,ω-diquaternary silicones, while reacting them with di-tertiary amines can produce long-chain polyquaternary polysiloxanes. google.com The degree of quaternization in these reactions is typically high, often ranging from 80% to 95%. google.com
Hydrosilylation is a cornerstone of silicone chemistry and serves as a fundamental tool for both constructing the polymer backbone and attaching a wide array of functional groups. rsc.orgscientificspectator.com The reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon bond, such as an alkene or alkyne. rsc.org This process is typically catalyzed by platinum-based catalysts, like Karstedt's catalyst, and is known for its high efficiency. rsc.orgacs.org
In the context of this compound and related compounds, hydrosilylation is the primary method for "functionalization," where appendages that provide specific functionalities are attached to the pre-constructed silicone backbone. scientificspectator.com For instance, to create precursors for cationic silicones, a polysiloxane containing Si-H groups is reacted with a molecule containing both a double bond and another reactive group. Common examples include:
Allyl glycidyl ether : To introduce epoxide groups for subsequent reaction with amines. google.com
Functional allyl groups : To introduce traditional organic functional groups like amines (RNH₂) or alcohols (ROH), which can then be further modified. rsc.org
This method offers a modular approach to synthesis, allowing for the creation of a diverse library of functional silicones by simply changing the unsaturated organic molecule used in the reaction. acs.org
| Reactant A (Si-H Silicone) | Reactant B (Unsaturated Functional Molecule) | Catalyst | Resulting Functional Silicone | Reference |
| Polymethylhydrosiloxane | Allyl Glycidyl Ether | Karstedt's Catalyst | Epoxy-functional Polysiloxane | google.com |
| Polymethylhydrosiloxane | Allylamine | Platinum Catalyst | Amino-functional Polysiloxane | rsc.org |
| Polymethylhydrosiloxane | Allyl Alcohol | Platinum Catalyst | Alcohol-functional Polysiloxane | rsc.org |
Molecular Architecture and Structural Tailoring
The performance of this compound is intrinsically linked to its three-dimensional structure. By precisely controlling the molecular architecture—including the length of the polymer chains and the nature of the functional groups—chemists can fine-tune the properties of the final material.
The properties of cationic silicones can be systematically adjusted by varying the lengths of both the polysiloxane backbone and the appended organic chains. cosmileeurope.eu
Alkyl Chain Length : The length of the hydrocarbon chains, often derived from fatty acids, also plays a crucial role. Studies on related cationic surfactants and drug delivery systems have shown that varying the carbon chain length (e.g., from C12 to C18) directly impacts micellar structure, aggregation number, and interactions with surfaces. nih.govacs.org A longer alkyl chain enhances the conditioning and softening properties attributed to the molecule.
| Structural Parameter | Range of Variation | Impact on Properties | References |
| Polysiloxane Chain Length (D units) | 2 - 300 | Affects viscosity, silicone character, hydrophobicity, and film-forming ability. | google.comgoogle.com |
| Alkyl/Hydrocarbon Chain Length | C12 - C22 | Influences conditioning effect, substantivity, and interaction with hydrophobic surfaces. | nih.govacs.org |
| Density of Cationic Groups | Varies based on ratio of D* to D units | Determines charge density, interaction with anionic surfaces (like hair), and antistatic properties. | scientificspectator.com |
The basic structure of a silicone quaternium compound can serve as a scaffold for further chemical modification, leading to derivatives with enhanced or specialized properties. This "derivitization" involves conducting subsequent chemical reactions on the functional groups already present on the molecule. scientificspectator.com
One common strategy is the incorporation of polyether chains, such as polyethylene (B3416737) glycol (PEG) or polypropylene (B1209903) glycol (PPG). Grafting these polyether groups onto the silicone backbone can modify the molecule's solubility, making it more water-soluble or dispersible and altering its emulsification properties. scientificspectator.comtribologia.org
More advanced strategies involve introducing biocompatible or bio-inspired moieties. Research has explored the functionalization of silicone backbones with components like amino acids or DNA bases (thymine, adenine) to create novel materials. scholaris.ca For this compound, which contains hydroxyl groups from the dihydroxypropyl component of its structure, these -OH groups represent reactive sites for further functionalization, such as esterification or etherification, to attach other desired chemical entities. surfactant.top These modifications allow for the creation of multifunctional polymers that can deliver a range of benefits from a single molecule.
Control of Cross-Linking and Polymer Network Formations
The functional properties of silicone polymers, including this compound, are intrinsically linked to their molecular architecture, particularly the degree and nature of cross-linking. Control over these cross-links allows for the precise tuning of the material's physical state, from a free-flowing fluid to a structured elastomer or resin. scientificspectator.com The process of forming these links between linear polymers is often referred to as "curing" or "vulcanization". mst.dk This transformation is critical as it fundamentally alters the polymer's characteristics; for instance, the introduction of cross-links compromises the ability of silicone chains to rotate freely, leading to the formation of more rigid structures. scientificspectator.com
Several methods exist to control the formation of these polymer networks, ranging from traditional vulcanization techniques to advanced dynamic methods. mst.dk A key area of research involves the use of non-covalent, physical interactions to create transient polymer networks. semanticscholar.org This approach offers a pathway to materials with improved recyclability and a reduced environmental footprint. semanticscholar.org
One sophisticated method for controlling network formation is through the use of hydrogen bonding. semanticscholar.org In supramolecular telechelic sugar-siloxanes, for example, the viscoelastic behavior can be finely tuned by adjusting the fraction of internal hydroxyl (HO) groups capable of forming intermolecular hydrogen bonds. semanticscholar.org This dynamic cross-linking allows the material to transition between a viscous fluid and a soft, elastic solid. semanticscholar.org The influence of these structural modifications on the physical properties can be observed in the material's dynamic viscosity. Research has demonstrated a direct, though non-linear, correlation between the number of hydroxy groups on the silicone chains and the resulting viscosity. semanticscholar.org
Table 1: Illustrative Impact of Hydroxy Groups on Silicone Polymer Viscosity This table is based on conceptual data described in studies on sugar-amidosilicones to illustrate the principle of network control. semanticscholar.org
| Silicone Chain Length (Repeating Siloxane Units) | Number of Hydroxy Groups | Relative Dynamic Viscosity (at 25°C) | Polymer Network State |
| Low | 0 | Low | Unentangled Fluid |
| Low | Low | Moderate | Viscous Fluid |
| Low | High | High | Soft, Elastic Solid |
| High | 0 | Moderate | Entangled Fluid |
| High | Low | High | Viscous Fluid with Transient Network |
| High | High | Very High | Rubbery Solid |
The effect of the silicone modifier's structure and molecular weight, as well as the amount of additive, on the morphology, thermal properties, and mechanical strength of the resulting network has been a subject of detailed investigation. oclc.org Furthermore, specific cross-linked silicone quaternium compounds, such as Silicone Quaternium-16/Glycidoxy Dimethicone Crosspolymer, exemplify how targeted cross-linking is used to create multifunctional polymers. google.comjustia.com
Sustainable Chemistry Approaches in Silicone Quaternium Synthesis
The growing emphasis on environmental stewardship in the chemical industry has spurred research into sustainable practices for producing specialty chemicals like this compound. This includes the development of greener synthesis routes and the investigation of biocatalytic processes.
Development of Greener Synthesis Routes for Quaternary Silicones
Traditional synthesis of silicone fluids often involves equilibration reactions that may use acid or base catalysts. scribd.com However, the environmental impact and persistence of some quaternary ammonium (B1175870) compounds (QACs) have highlighted the need for more sustainable alternatives. ca.gov QACs from consumer products can enter wastewater systems and persist after treatment, leading to their detection in surface water and sediment. ca.gov This environmental persistence is a primary driver for the development of "soft" antimicrobial agents that are more environmentally benign. ca.gov
A key strategy in green chemistry is designing molecules for easier recycling and degradation. For silicone polymers, one promising approach is the use of dynamic, non-covalent cross-links, such as hydrogen bonds, to build the polymer network. semanticscholar.org This method not only allows for tunable material properties but also improves the potential recyclability and environmental footprint of the silicone product. semanticscholar.org By creating transient networks, these supramolecular polymers can be more readily broken down or reprocessed compared to their covalently cross-linked counterparts. semanticscholar.org
Investigation of Enzymatic Processes for Cationic Silicone Production
The use of enzymes as catalysts in chemical synthesis represents a cornerstone of green chemistry, offering high specificity, mild reaction conditions, and reduced waste. In the context of cationic silicones, enzymatic processes are being explored as viable alternatives to traditional chemical methods. For instance, hydrolysis, a common reaction in organic synthesis, can be catalyzed enzymatically as an alternative to harsh acidic processes. googleapis.comjustia.com
The compatibility of enzymes with silicone quaterniums is demonstrated in fields beyond bulk synthesis, such as in the development of advanced biosensors. google.com Electrochemical analyte sensors have been formulated using a sensing layer that incorporates both an analyte-responsive enzyme and a cationic polymer, with this compound being cited as an exemplary polymer for such applications. google.com These systems may employ enzymes like glucose oxidase or dehydrogenase, which function effectively in the presence of the cationic silicone polymer. google.com The investigation into these enzyme-polymer systems for sensor applications provides valuable insights into the potential for using enzymatic processes in the production and modification of cationic silicones.
Table 2: Enzymes Investigated for Use in Formulations Containing Cationic Silicone Polymers Based on enzymes used in biosensor applications which include silicone quaterniums. google.com
| Enzyme | Analyte | Application Context |
| Glucose Oxidase | Glucose | Electrochemical biosensors |
| Dehydrogenase | Various Substrates | Electrochemical biosensors |
| Lactate Oxidase | Lactate | Electrochemical biosensors |
This demonstrated compatibility suggests that enzymes could be employed in synthetic or modification steps for cationic silicones, potentially leading to more sustainable and efficient manufacturing processes.
Mechanistic Investigations of Interfacial Phenomena and Deposition Dynamics
Fundamental Interaction Mechanisms with Diverse Substrates
The deposition of Silicone Quaternium-3 onto substrates is driven by a combination of electrostatic and hydrophobic interactions, with potential contributions from other bonding types.
Elucidation of Electrostatic Interactions in Adsorption Phenomena
The primary driving force for the adsorption of this compound onto many substrates is the electrostatic attraction between the cationic quaternary ammonium (B1175870) groups of the silicone and negatively charged surfaces. scientificspectator.com Substrates like hair, skin, and glass naturally carry a negative surface charge, especially in aqueous environments. scientificspectator.com This charge differential creates a strong coulombic attraction, leading to the initial deposition and anchoring of the this compound molecule onto the substrate. scientificspectator.com This ionic bonding is a key aspect of its function as a conditioning agent. scientificspectator.com The presence of these quaternary ammonium groups is a defining feature of quaternized silicone polymers. google.com
Analysis of Hydrophobic Driving Forces in Material Adhesion
Complementing the electrostatic interactions are hydrophobic forces. The polysiloxane backbone of this compound is inherently hydrophobic. This characteristic encourages the molecule to move from an aqueous environment to a less polar substrate surface, a process driven by the increase in entropy of the surrounding water molecules. This hydrophobic interaction contributes significantly to the adhesion and spreading of the silicone film on the substrate, leading to a durable and effective conditioning layer. scientificspectator.com This dual nature—hydrophilic cationic charges and a hydrophobic silicone backbone—allows for effective interaction and deposition on a variety of surfaces.
Polymer Deposition Kinetics and Multilayer Formation
The deposition of this compound is not a simple monolayer formation but can involve more complex kinetic processes and the build-up of multiple layers.
Mechanism of Coacervation in Polymer-Substrate Systems
In certain formulations, particularly those containing anionic surfactants, this compound can undergo coacervation. This process involves the formation of a polymer-rich phase (the coacervate) that separates from the bulk solution. This coacervate, containing a complex of the cationic silicone and the anionic surfactant, has a high affinity for surfaces like hair. Upon dilution, as in a rinsing process, the coacervate deposits onto the substrate, delivering the silicone in a concentrated and efficient manner. This mechanism is crucial for the enhanced deposition of silicone from rinse-off products. google.com
Influence of pH on Silicone Quaternium Deposition and Substrate Charge Reversal
The pH of the surrounding medium can significantly influence the deposition of this compound. Changes in pH can alter the surface charge of both the substrate and the silicone polymer. For instance, at higher pH values, the negative charge on substrates like hair can increase, potentially leading to enhanced electrostatic attraction and deposition. Conversely, at very low pH, the cationic nature of the silicone might be more pronounced. This pH-dependent behavior can be harnessed to control the deposition process. Furthermore, the adsorption of the cationic this compound onto a negatively charged substrate can lead to a phenomenon known as charge reversal, where the net surface charge of the substrate becomes positive. This can influence subsequent interactions with other charged species in the formulation. The ability to adjust pH provides a means to modulate the deposition characteristics for specific applications. justia.com
Studies on Multilayer Formation of this compound
The deposition of this compound onto substrates, particularly in rinse-off applications like shampoos and conditioners, is not a simple monolayer adsorption process. Instead, it often involves the formation of complex multilayers driven by interactions with other components in the formulation, primarily anionic surfactants. mdpi.com These interactions lead to the creation of polyelectrolyte-surfactant complexes (PSCs). mdpi.com
When this compound, a cationic polymer, is introduced into a formulation containing anionic surfactants (such as sodium lauryl sulfate), they form neutral, hydrophobic complexes. nih.gov This process is critical for performance, as these complexes have a strong tendency to deposit onto surfaces. mdpi.com Research indicates that this compound can be incorporated into solutions with high concentrations of anionic surfactants like sodium lauryl sulfate, resulting in clear and stable products, which is a testament to their compatibility and the formation of these complexes in solution. scientificspectator.com
Studies on analogous systems involving cationic polymers and anionic surfactants have demonstrated that the deposition process is highly dependent on the concentration of the surfactant. acs.org As the anionic surfactant concentration increases, the adsorbed layer can swell, leading to a thicker deposit. acs.org This phenomenon suggests a multilayer or complex aggregate deposition rather than a simple monolayer. The process can be visualized as the initial attraction of the cationic this compound to a negatively charged substrate, followed by the association of anionic surfactant molecules, building a complex, multi-layered film that enhances conditioning effects. mdpi.comnih.gov
Correlations Between Molecular Structure and Interfacial Behavior
The unique interfacial properties of this compound are a direct result of its hybrid molecular structure, which combines a positively charged quaternary ammonium group with a hydrophobic silicone backbone. cosmileeurope.euindustrialchemicals.gov.au This structure dictates how the molecule behaves at interfaces, influencing its deposition, film formation, and ultimately its performance as a conditioning agent.
Impact of Cationic Charge Density on Substrate Affinity
The primary driving force for the deposition of this compound onto substrates like hair and skin is electrostatic attraction. google.comgoogle.com Hair fibers, especially when damaged, carry a net negative charge due to the presence of cysteic acid residues. mdpi.com The quaternary ammonium group in the this compound molecule is positively charged, creating a strong electrostatic affinity for these anionic sites. chinesechemsoc.org
Table 1: Effect of Cationic Charge on Substrate Interaction
| Molecular Feature | Interaction Mechanism | Resulting Property |
|---|---|---|
| Quaternary Ammonium Group (Cationic) | Electrostatic Attraction | High affinity for negatively charged surfaces (e.g., damaged hair). mdpi.comchinesechemsoc.org |
Role of Hydrophobicity in Adsorption and Film Formation
The hydrophobicity of this compound, imparted by its long polysiloxane (silicone) backbone, is critical for its behavior at the interface and subsequent film formation. industrialchemicals.gov.auresearchgate.net Once the molecule is anchored to the substrate by its cationic charges, the hydrophobic silicone portion orients itself away from the aqueous phase, creating a film on the surface. cosmileeurope.eu This film reduces friction between hair fibers and restores a more hydrophobic, water-repellent surface, which is characteristic of healthy hair. mdpi.comnih.gov
The balance between the hydrophilic cationic group and the hydrophobic silicone chain makes the molecule surface-active. industrialchemicals.gov.au This amphiphilic nature drives the molecule to accumulate at interfaces, such as the hair-water or skin-water interface. The hydrophobic interactions also play a significant role in the formation of the aforementioned polyelectrolyte-surfactant complexes, which are key to efficient deposition from a formulation. mdpi.com Studies comparing cationic silicone surfactants with non-ionic silicone surfactants have shown that the combination of electrostatic and hydrophobic effects in the cationic variant leads to a significant reduction in surface friction at very low concentrations. tribologia.org
Table 2: Comparison of Surface Tension for Aqueous Solutions of Cationic and Non-Ionic Silicone Derivatives Data derived from studies on analogous silicone compounds.
| Concentration (%) | Cationic Surfactant (Quaternium-80) Surface Tension (mN/m) | Non-Ionic Surfactant (Bis-PEG/PPG-20/20 Dimethicone) Surface Tension (mN/m) |
|---|---|---|
| 0.01 | ~40 | ~38 |
| 0.1 | ~35 | ~35 |
| 1.0 | ~34 | ~35 |
| 5.0 | ~34 | ~36 |
| 10.0 | Not Measured | ~37 |
This table illustrates the high surface activity of silicone surfactants, a property contributing to their adsorption and film-forming capabilities. Source: researchgate.nettribologia.org
Relationship between Silicone Quaternium Chain Length and Interfacial Layer Morphology
The length of the polysiloxane (dimethicone) chain in the this compound molecule is a key structural parameter that influences the morphology of the deposited interfacial layer. scientificspectator.com The chain length directly affects the molecule's viscosity, hydrophobicity, and spreading characteristics. cosmileeurope.eu
Generally, longer silicone chains result in a more hydrophobic molecule with a higher viscosity. researchgate.net When these molecules deposit on a substrate, longer chains can lead to the formation of thicker, more substantive films. This increased film thickness can provide enhanced lubrication and a more noticeable conditioning effect. Conversely, shorter silicone chains result in less viscous, more water-dispersible molecules that may form thinner, more flexible films. The choice of chain length in the synthesis of this compound is therefore a critical factor in tailoring its properties for a specific application, balancing the desired level of conditioning with other sensory attributes. scientificspectator.com
Table 3: Conceptual Relationship Between Silicone Chain Length and Film Properties
| Silicone Chain Length | Molecular Viscosity | Hydrophobicity | Deposited Film Morphology |
|---|---|---|---|
| Short | Low | Lower | Thinner, more flexible layer |
| Medium | Medium | Moderate | Balanced, effective conditioning film |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Silicone Quaternium-8 |
| Quaternium-80 |
| Sodium Lauryl Sulfate |
| Bis-PEG/PPG-20/20 Dimethicone |
| Cysteic Acid |
| Dimethicone |
Environmental Chemistry and Sustainability Research
Environmental Fate and Transport of Silicone Quaternium Compounds
The environmental behavior of silicone quaternium compounds is influenced by the distinct properties of both the silicone backbone and the cationic quaternary ammonium (B1175870) groups. While specific data for Silicone Quaternium-3 is limited in publicly available research, the environmental fate can be inferred from studies on analogous silicone polymers, like polydimethylsiloxane (B3030410) (PDMS), and other quaternary ammonium compounds (QACs).
Silicone polymers, particularly high molecular weight PDMS, are generally characterized by low water solubility and a tendency to adsorb to particulate matter. In aquatic systems, they are expected to partition from the water column to sediment and sludge. p2infohouse.org Studies on various QACs have shown they are frequently detected in wastewater, surface water, and sediment. ca.govnih.gov Their physicochemical properties cause them to adhere strongly to sediments. ca.gov
While often described as intrinsically biodegradable, the strong sorption of QACs to sediment can significantly limit their bioavailability to microorganisms, thereby reducing the rate of degradation and increasing their persistence under real-world field conditions. nih.gov For instance, some studies have indicated that many sediment-sorbed QACs can be relatively persistent in receiving waters. nih.gov The degradation half-life for the silicone D4 in aerobic sediment has been reported as 242 days, while for D5, it is over 1,200 days. cosmethicallyactive.com This suggests that the persistence of silicone quaternium compounds in sediments could be significant.
Concentrations of QACs have been found to be increasing in sediment cores since the 1950s, indicating their long-term persistence. nih.gov They tend to accumulate in anaerobic media like sediments and anaerobic digesters. rsc.org
The degradation of silicone-based compounds and QACs proceeds through different mechanisms.
Silicone Backbone Degradation: The primary degradation pathway for the silicone backbone (e.g., PDMS) in the environment is considered to be abiotic hydrolysis. epa.gov In contact with soil and sediment, the siloxane (Si-O-Si) bonds can be hydrolyzed, breaking down the polymer into smaller, lower molecular weight siloxanols. p2infohouse.orgepa.gov These smaller, more volatile fragments can then be transported into the atmosphere where they are oxidized by hydroxyl radicals into inorganic constituents: silica (B1680970), water, and carbon dioxide. epa.gov While some minor biodegradation of PDMS by microorganisms like Arthobacter and Fusarium oxysporium schlechtendahl has been observed, abiotic processes are considered the major degradation pathway. epa.gov
Quaternary Ammonium Group Degradation: QACs are known to be biodegradable under aerobic conditions, although the rate can be slow. rsc.orgresearchgate.net The degradation is largely dependent on specific microbial enzymes like monooxygenases, dioxygenases, and amine oxidases. rsc.orgresearchgate.net A key initial step in the aerobic biodegradation of some QACs is dealkylation, which can be carried out by an amine oxidase. nih.gov This first step can result in a product that is significantly less toxic—in some cases, 500 times less so. researchgate.netnih.gov Subsequent steps involve the further breakdown of the resulting amines and alkyl chains. nih.gov
Table 1: Overview of Degradation Pathways
| Component | Primary Degradation Pathway | Key Processes | Resulting Products |
|---|---|---|---|
| Silicone Backbone | Abiotic Hydrolysis | Cleavage of siloxane bonds in soil/sediment | Low molecular weight siloxanols |
| Atmospheric Oxidation | Reaction of volatile siloxanols with hydroxyl radicals | Silica, Water, Carbon Dioxide | |
| Quaternary Ammonium Group | Aerobic Biodegradation | Enzymatic dealkylation and oxidation | Less toxic amines, further breakdown products |
Sorption is a critical process governing the environmental distribution of silicone quaternium compounds. Due to their chemical structure, these compounds are expected to have a strong affinity for solid matrices.
The positively charged quaternary ammonium group strongly binds to negatively charged surfaces, which are abundant in the environment, such as clay minerals and organic matter in soil and sediment. nih.govresearchgate.net This ionic interaction is a primary driver of sorption. researchgate.net Additionally, the hydrophobic silicone backbone and any long alkyl chains on the quaternary ammonium group contribute to sorption onto organic carbon within soil, sediment, and dust through hydrophobic interactions. researchgate.netumich.edu
The strong adsorption to soil, sediment, and dust particles contributes to the environmental persistence of these compounds. nih.gov This process effectively removes the compounds from the water phase, but concentrates them in solid matrices. ca.gov Modeling studies have shown that QACs used indoors are likely to absorb into settled dust and surface films. ca.gov The extent of sorption is influenced by the properties of the sorbent (e.g., organic carbon content, clay content) and the specific chemical structure of the compound. nih.govmdpi.com
Table 2: Factors Influencing Sorption of Silicone Quaternium Compounds
| Factor | Influence on Sorption | Mechanism |
|---|---|---|
| Quaternary Ammonium Group | Increases sorption | Ionic bonding to negatively charged surfaces (e.g., clay) |
| Silicone Backbone | Increases sorption | Hydrophobic partitioning into soil/sediment organic carbon |
| Soil/Sediment Organic Carbon | Increases sorption | Provides a nonpolar phase for hydrophobic compounds to partition into |
| Clay Mineral Content | Increases sorption | Provides negatively charged surfaces for ionic interaction |
Development of Remediation Strategies
Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental contaminants. For silicone-based quaternary ammonium compounds, this approach would target the degradation of the QAC portion of the molecule, as the silicone backbone is primarily degraded abiotically.
Research has confirmed that various microorganisms found in sewage and soil are capable of degrading QACs under aerobic conditions. rsc.org Bacteria from genera such as Pseudomonas and Aeromonas have been identified as effective degraders. nih.govnih.gov The key to this process is the presence of specific enzymes, such as amine oxidases and monooxygenases, which initiate the breakdown of the QAC structure. nih.gov
A successful bioremediation strategy would involve creating optimal aerobic conditions to foster the growth of these QAC-degrading microbial communities. This could be applied in engineered systems like wastewater treatment plants, where the majority of QACs are removed through a combination of sorption to sludge and aerobic biodegradation. rsc.org Enhancing the activity of these microorganisms could improve the removal efficiency and reduce the amount of intact QACs released into the environment or sequestered in biosolids.
Recycling and Circular Economy for Silicone Materials
While this compound is used in specific applications, it is part of the broader family of silicone materials, for which recycling and circular economy principles are gaining importance. tossit.game The goal is to transform silicone waste from a persistent pollutant into a renewable resource. bioengineer.org
Two primary recycling methods exist for silicone materials:
Mechanical Recycling : This process involves grinding silicone products into smaller particles. tossit.game These particles can then be mixed with virgin silicone material to create new products. tossit.gamechemanalyst.com This method is effective for certain types of silicone waste, like high consistency rubbers (HCR), and can achieve re-incorporation rates of over 50% while maintaining good mechanical properties. chemanalyst.com
Chemical Recycling (Depolymerization) : This approach uses chemical processes to break the siloxane bonds of the silicone polymer, converting it back into its fundamental monomeric units, such as siloxanes or chlorosilanes. bioengineer.orgnewtopsilicone.com These recovered monomers can then be used as high-purity feedstock to produce new silicone materials, creating a closed-loop system. bioengineer.orgextrememolding.com Recent innovations, such as using a combination of gallium and boron trichloride (B1173362) as catalysts, have achieved high depolymerization efficiencies with yields around 97%. bioengineer.org
Adopting these recycling technologies aligns with the principles of a circular economy by reducing the demand for new raw materials, conserving resources, and minimizing the environmental impact associated with waste disposal in landfills or incinerators. bioengineer.orgnewtopsilicone.com Despite technical and economic challenges, such as the current high cost of chemical recycling and a lack of widespread infrastructure, advancements in technology and growing consumer demand for sustainable products are driving progress in this field. tossit.game
Chemical Recycling Processes for Silicone Waste Relevant to this compound Precursors
The synthesis of this compound involves the functionalization of a silicone polymer backbone. Consequently, the precursors are primarily siloxanes, which are the building blocks of these polymers. The chemical recycling of silicone waste is a critical aspect of enhancing the sustainability profile of silicone-based materials, including quaternized silicones. These processes aim to break down end-of-life silicone products into their constituent monomers or oligomers, which can then be purified and repolymerized to produce virgin-grade silicone. This approach creates a closed-loop system, reducing reliance on virgin raw materials and minimizing landfill waste. mdpi.comresearchgate.net
Several chemical recycling methods are applicable to silicone waste, which can be broadly categorized as depolymerization and degradation processes. anysiliconerubber.com
Depolymerization: This method involves breaking down the siloxane backbone of the silicone polymer into smaller, reusable molecules such as siloxane monomers or oligomers. anysiliconerubber.com This is often achieved through the application of heat and catalysts. mdpi.com The thermodynamically controlled ring-chain equilibria of silicones are exploited in these processes, where heating under acid or base catalysis can shift the equilibrium towards the formation of volatile cyclosiloxanes, which can be continuously removed and collected. mdpi.com
A recent advancement in chemical recycling employs a gallium catalyst and boron trichloride reagent to depolymerize a wide range of silicone materials at a mild temperature of 40°C. eurekalert.orgbioengineer.org This process yields high-purity chlorinated silane (B1218182) monomers with approximately 97% efficiency, which are key precursors in silicone manufacturing. eurekalert.orgbioengineer.org
Degradation: This method utilizes chemical reagents like acids, bases, or specific solvents to break down the cross-linked structure of silicone waste. anysiliconerubber.com While effective for highly vulcanized silicones, the use of these chemical reagents necessitates careful management of potential environmental impacts. anysiliconerubber.com
The following table summarizes key aspects of different chemical recycling approaches for silicone waste.
| Recycling Method | Description | Key Parameters | Outcome | Relevance to this compound Precursors |
| Catalytic Depolymerization | Breakdown of silicone polymer chains using catalysts. | High temperature, high pressure, catalyst (e.g., acids, bases). anysiliconerubber.com | Small molecular weight siloxane monomers or oligomers. anysiliconerubber.com | Produces purified siloxane precursors for new silicone synthesis. |
| Gallium/Boron Trichloride Depolymerization | A low-energy chemical recycling method. | Gallium catalyst, boron trichloride reagent, 40°C. eurekalert.orgbioengineer.org | High-purity chlorinated silane monomers (~97% yield). eurekalert.orgbioengineer.org | Provides key building blocks for silicone manufacturing. |
| Chemical Degradation | Use of chemical agents to break the cross-linked structure. | Acids, alkalis, or specific solvents. anysiliconerubber.com | Regenerated silicone material. anysiliconerubber.com | Applicable for complex silicone waste streams. |
These recycling technologies are still in the early stages of industrial-scale implementation, with an estimated 35,000 to 45,000 metric tons of silicone waste expected to be chemically recycled globally in 2024. mdpi.com The advancement of these processes is crucial for improving the circular economy of silicone products.
Life Cycle Assessment Considerations for Quaternized Silicones (Inferred from sustainability focus)
A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts of a product throughout its entire life cycle, from raw material extraction to end-of-life disposal. hongjusilicone.comwacker.comshrinkthatfootprint.com For quaternized silicones like this compound, an LCA would consider the environmental footprint of the silicone backbone, the quaternizing agent, the synthesis process, the use phase in personal care products, and the eventual fate in the environment.
The life cycle of a quaternized silicone can be broken down into the following stages:
Raw Material Extraction and Processing: The primary raw material for the silicone backbone is silicon, which is derived from silica, an abundant natural resource. siliconedx.comcompo-sil.com The production of silicon from silica is an energy-intensive process. eurekalert.org The quaternizing agents are typically derived from petrochemical sources. databridgemarketresearch.com
Product Formulation and Use: this compound is incorporated into various personal care products. The environmental impact during this stage is largely associated with the energy and water used by the consumer when using these products. Silicones themselves can contribute to energy savings and greenhouse gas emission reductions that are, on average, nine times greater than the impact of their manufacturing and disposal. silicones.eu
End-of-Life: After use, personal care products containing this compound are typically washed down the drain and enter wastewater treatment plants. specialchem.comshinetsusilicones.com Silicones are generally removed from wastewater and partitioned to sewage sludge. shinetsusilicones.com In the environment, silicones can degrade through various abiotic and biotic processes, ultimately breaking down into silica, water, and carbon dioxide. specialchem.comshinetsusilicones.com However, some silicones can be persistent in the environment. dkshdiscover.com The biodegradability of the quaternary ammonium group is also a factor to consider.
The following table outlines the key considerations at each stage of the life cycle for a quaternized silicone.
| Life Cycle Stage | Key Environmental Considerations | Potential for Impact Reduction |
| Raw Material Acquisition | Energy intensity of silicon production. eurekalert.org Use of petrochemical-based quaternizing agents. databridgemarketresearch.com | Use of renewable energy in silicon manufacturing. Sourcing of quaternizing agents from renewable feedstocks. |
| Manufacturing | Energy consumption in polymerization and quaternization. Generation of chemical waste. | Process optimization for energy efficiency. Implementation of green chemistry principles. |
| Use Phase | Consumer use of water and energy. | Formulation of products that require less water or energy for use. |
| End-of-Life | Persistence and potential for bioaccumulation of certain silicones. dkshdiscover.comlabfromnature.com Fate in wastewater treatment and the environment. specialchem.comshinetsusilicones.com | Design of more readily biodegradable quaternized silicones. Advanced wastewater treatment technologies. |
A comprehensive LCA for this compound would quantify the environmental impacts, such as global warming potential, ozone depletion potential, and ecotoxicity, at each of these stages. Such an assessment would provide a scientific basis for identifying areas for improvement and for making more sustainable choices in the formulation and use of personal care products containing this ingredient.
Quantum Chemical Investigations
Quantum chemical methods provide a detailed understanding of the electronic and geometric properties of molecules, which are fundamental to their reactivity and interactions. aps.orgkaunlaolab.comresearchgate.net
Electronic Structure Analysis of this compound (Inferred from theoretical chemistry)
A theoretical analysis of this compound's electronic structure would likely focus on the distribution of electron density and the nature of the chemical bonds. The molecule contains a positively charged quaternary ammonium group and a flexible polysiloxane backbone. Quantum chemical calculations, such as Density Functional Theory (DFT), could be employed to map the electrostatic potential surface, highlighting the localization of the positive charge on the nitrogen atom and the partial charges on the silicone and oxygen atoms of the siloxane chain.
This analysis would reveal the molecule's electrophilic and nucleophilic sites, which are crucial for understanding its reactivity and interaction with other molecules. The presence of the quaternary ammonium head group would create a significant dipole moment, influencing its orientation and adsorption behavior at interfaces.
Table 1: Inferred Electronic Properties of this compound from Theoretical Chemistry
| Property | Inferred Characteristic | Significance |
| Charge Distribution | Localized positive charge on the quaternary nitrogen; partial negative charges on oxygen atoms of the siloxane backbone. | Governs electrostatic interactions with negatively charged surfaces and other polar molecules. |
| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would likely be localized on different parts of the molecule, influencing its chemical reactivity and stability. | Determines the molecule's susceptibility to nucleophilic and electrophilic attack. |
| Dipole Moment | A significant molecular dipole moment is expected due to the charged head group and the polar Si-O bonds. | Influences the molecule's solubility in polar solvents and its alignment in electric fields. |
Conformational Analysis and Energy Landscapes of Silicone Quaternium Molecules (Inferred from computational studies)
The flexibility of the polysiloxane backbone in this compound allows it to adopt a multitude of conformations. Computational studies are essential to explore the potential energy landscape and identify the most stable (lowest energy) conformations. nih.govarxiv.orgchemrxiv.orgox.ac.uknih.gov Techniques such as molecular mechanics or higher-level quantum mechanical calculations can be used to rotate the various single bonds within the molecule and calculate the corresponding energy.
The resulting energy landscape would reveal the different local energy minima, corresponding to stable conformers, and the energy barriers between them. This information is critical for understanding the polymer's flexibility, its ability to spread on a surface, and its interaction with other molecules. The presence of the bulky and charged quaternary ammonium group would significantly influence the preferred conformations of the adjacent siloxane units.
Molecular Dynamics and Simulation
Molecular dynamics (MD) simulations provide a time-resolved view of the molecular system, allowing the study of dynamic processes and the behavior of large molecular assemblies. mdpi.comresearchgate.netnih.govnih.govfigshare.com
Modeling Interfacial Interactions of this compound with Substrates
MD simulations are particularly well-suited to model the interaction of this compound with various substrates, such as hair or skin (protein surfaces) or inorganic materials. nih.govfigshare.comresearchgate.net In a typical simulation, a model of the substrate surface is constructed, and this compound molecules are placed in a solvent (e.g., water) near the surface.
The simulation would track the movement of each atom over time, governed by the forces between them. This would reveal how the positively charged quaternary ammonium group adsorbs onto a negatively charged substrate through electrostatic interactions. The flexible siloxane tail could then spread out on the surface, forming a conditioning film. By analyzing the simulation trajectories, researchers can calculate important parameters like the binding energy, the orientation of the adsorbed molecules, and the structure of the resulting film.
Table 2: Inferred Parameters from MD Simulations of this compound at an Interface
| Parameter | Inferred Observation | Significance |
| Adsorption Energy | Strong electrostatic attraction between the quaternary head group and a negatively charged surface. | Quantifies the strength of binding to substrates like damaged hair. |
| Molecular Orientation | The cationic head group anchors to the surface, while the siloxane backbone lies relatively flat. | Determines the nature of the formed film and its properties (e.g., hydrophobicity, lubricity). |
| Film Thickness and Density | The thickness and density of the adsorbed layer can be calculated from the simulation. | Relates to the conditioning effect and the feel of the treated surface. |
Simulation of Polymer Chain Behavior in Various Environments
The behavior of the this compound polymer chain can be simulated in different environments, such as in bulk water, at an oil-water interface, or in the presence of other cosmetic ingredients. fz-juelich.dediva-portal.org These simulations can reveal how the polymer chain conformation changes in response to its surroundings.
For instance, in a polar solvent like water, the hydrophobic siloxane backbone might adopt a more coiled conformation to minimize its contact with water, while the hydrophilic head group remains exposed. At an oil-water interface, the molecule would act as a surfactant, with the hydrophilic head in the water phase and the lipophilic tail in the oil phase. These simulations are crucial for understanding the formulation compatibility and performance of this compound in various products.
Computational Materials Design
The insights gained from quantum chemical investigations and molecular dynamics simulations can be harnessed for the computational design of new silicone quaternium compounds with enhanced properties. nih.govmedium.comtamu.edunorthwestern.edubcmaterials.net By systematically modifying the molecular structure in silico—for example, by changing the length of the siloxane chain, the nature of the substituents on the quaternary ammonium group, or the type of counter-ion—researchers can predict how these changes will affect the molecule's performance.
This "in silico" design process can significantly accelerate the development of new materials by allowing scientists to screen a large number of candidate molecules computationally before synthesizing the most promising ones in the laboratory. This approach saves time and resources and enables a more targeted design of materials with specific functionalities, such as improved conditioning, enhanced deposition, or better environmental compatibility.
Future Research Directions and Emerging Applications in Materials Science
Integration of Silicone Quaternium-3 in Novel Functional Materials
The incorporation of this compound into new material matrices is a promising avenue for creating functional materials with tailored properties. Its amphiphilic nature, arising from the hydrophobic silicone chain and the hydrophilic cationic centers, suggests its potential as a versatile additive or comonomer.
Recent breakthroughs have challenged the long-held belief that silicones are exclusively insulating materials. Researchers have discovered that specific copolymer structures of silicone can exhibit semiconducting properties. technologynetworks.com This conductivity is attributed to the way electrons can move across the silicon-oxygen (Si-O-Si) bonds under certain structural configurations. technologynetworks.com The light emission of these semiconducting silicone copolymers can be controlled by the length of the polymer chain, with longer chains emitting light towards the red end of the spectrum and shorter chains towards the blue end. technologynetworks.com
While direct studies on this compound in this context are not yet prevalent, the introduction of the charged quaternary ammonium (B1175870) groups of this compound into a semiconducting silicone matrix could be hypothesized to modulate its electronic properties. The localized positive charges might influence charge transport pathways or create ordered domains within the polymer, potentially impacting the band gap and conductivity. Future research could explore the synthesis of copolymers incorporating this compound and investigate their electrical and optical characteristics for applications in flexible electronics, wearable sensors, and novel display technologies. technologynetworks.com
Thermally switchable adhesives, which exhibit a significant change in adhesion strength in response to temperature variations, are a key area of development for applications ranging from reusable electronics to medical devices. nih.gov One approach to creating such materials involves the use of silicone composites loaded with crystallizable oils. nih.gov The solid-to-liquid phase transition of the oil upon heating can dramatically reduce the adhesive properties of the composite. nih.gov
The role of additives in modulating the thermal and adhesive properties of polymers is well-established. Notably, the incorporation of a quaternary ammonium salt into UV-curable pressure-sensitive adhesives has been shown to enhance their thermal stability. researchgate.netnih.gov This suggests that the quaternary ammonium functionality, a central feature of this compound, could be leveraged in the design of thermally responsive adhesives. The ionic nature of the quaternary ammonium groups might influence the morphology of the silicone matrix and its interaction with embedded phase-change materials, thereby affecting the switching temperature and the magnitude of the adhesion change. Further investigation into blends of this compound with silicone-based adhesives could lead to the development of materials with tunable thermal and adhesive responses.
Below is a table summarizing the effect of a quaternary ammonium salt on the thermal stability of a silicone-based adhesive:
| Adhesive Formulation | Decomposition Temperature (°C) |
| Silicone-Acrylate PSA | Not specified |
| Silicone-Acrylate PSA with Quaternary Ammonium Salt | 302 |
This table illustrates the potential for quaternary ammonium compounds to enhance the thermal properties of silicone adhesives, based on findings from related research. researchgate.netnih.gov
Nanotechnology offers powerful tools for engineering materials with precisely controlled properties at the nanoscale. Silicone rubbers are widely used in various nanotechnology applications due to their stability and ease of processing. nanografi.com The incorporation of nanofillers is a common strategy to enhance the mechanical, thermal, and electrical properties of silicone composites. nanografi.com
The surface functionalization of nanoparticles is crucial for ensuring their uniform dispersion within a polymer matrix and for promoting strong interfacial adhesion. The cationic nature of this compound makes it a compelling candidate for the surface modification of nanoparticles, such as silica (B1680970) or clay minerals. The positively charged head groups can adsorb onto negatively charged nanoparticle surfaces, while the silicone tails can enhance compatibility with a silicone-based matrix. This could lead to nanocomposites with improved performance characteristics. For instance, in cosmetic formulations, silica nanoparticles are used to improve texture and stability, and the principles of surface modification are key to their effectiveness. nih.gov
Advanced Polymer Engineering and Hybrid Systems
The development of advanced polymers and hybrid materials often relies on the precise control of interactions between different components. This compound, with its dual functionality, is well-suited for use in such complex systems.
Hybrid systems that combine inorganic nanoparticles with organic polymers are at the forefront of materials innovation, with applications in biomedicine, electronics, and catalysis. nih.gov Porous silicon nanoparticles (pSiNPs) are of particular interest due to their biocompatibility and tunable properties. nih.gov The surface of these nanoparticles can be functionalized with polymers to control drug release, enhance stability, and target specific cells or tissues. nih.gov
The cationic character of this compound suggests its potential use as a surface-modifying agent for pSiNPs. By electrostatically interacting with the nanoparticle surface, it could form a coating that alters the particle's charge and hydrophobicity. This could be particularly useful in applications where controlled interaction with biological membranes or other charged surfaces is desired. The flexible silicone backbone could also provide a steric barrier, preventing nanoparticle aggregation and improving their dispersibility in various media.
The blending of two or more polymers is a common strategy for creating materials with a desired combination of properties. However, most polymers are immiscible, leading to phase separation and poor mechanical performance. Compatibilizers are often added to improve the interfacial adhesion between the different polymer phases.
Quaternary ammonium compounds (QACs), such as this compound, have been investigated as effective compatibilizers for polymer blends. mdpi.com The ionic head group and the non-polar tail of these molecules allow them to locate at the interface between two immiscible polymers, reducing interfacial tension and improving adhesion. mdpi.com The silicone backbone of this compound would favor its interaction with silicone-based polymers, while the cationic head group could interact with more polar polymers. This could lead to synergistic effects, where the resulting blend exhibits properties superior to those of the individual components. Research on QACs in polymer blends has shown their ability to enhance thermo-mechanical properties. mdpi.com
The following table provides examples of polymer blends where quaternary ammonium compounds have been used as compatibilizers:
| Polymer A | Polymer B | Compatibilizer Type |
| Poly(butylene succinate) | Recycled Starch | Quaternary Ammonium Compound |
| Nylon-6 | Liquid Natural Rubber | Quaternary Ammonium Compound |
This table showcases the versatility of quaternary ammonium compounds in compatibilizing different types of polymer blends, as documented in the scientific literature. researchgate.net
Methodological Advancements in this compound Research
Future progress in the application and understanding of this compound and related materials is intrinsically linked to the development of more sophisticated research methodologies. Advances in high-throughput screening and analytical chemistry are poised to accelerate the discovery of novel silicone-based materials and provide deeper insights into their behavior within complex systems.
Development of High-Throughput Screening for Material Discovery (Inferred from ToxCast/computational toxicology)
High-Throughput Screening (HTS) enables the rapid, parallel testing of thousands of materials, a significant leap from traditional, one-at-a-time experimental approaches nih.gov. While programs like the U.S. Environmental Protection Agency's Toxicity Forecaster (ToxCast) utilize HTS to evaluate the biological activity of thousands of chemicals, the same foundational principles can be adapted for materials science and the discovery of new functional polymers like this compound epa.govregulations.gov.
The core concept of ToxCast involves exposing living cells or isolated proteins to chemicals and screening for changes in biological activity, thereby generating vast datasets for computational analysis regulations.govnih.govnih.gov. By inference, a similar paradigm can be constructed for materials discovery. Instead of screening for toxicity, an HTS workflow for silicone quaternium compounds would screen for specific performance characteristics relevant to their applications, such as hair conditioning, film formation, and antistatic properties cosmileeurope.eu.
Such a system would involve the creation of a diverse library of novel silicone quaternium analogues, varying in parameters like siloxane chain length, the nature of the organic substituents, and the structure of the quaternary ammonium group. These compounds could be synthesized and formulated on a micro-scale using automated liquid handling robotics. The resulting formulations would then be subjected to a battery of automated HTS assays designed to measure key physical and chemical properties. This approach allows for the efficient exploration of a vast chemical space to identify lead candidates with superior performance profiles.
The table below outlines potential HTS assays that could be adapted for the discovery and optimization of novel silicone-based conditioning agents.
| Desired Material Property | Potential HTS Assay | Principle of Measurement | Application in Material Discovery |
|---|---|---|---|
| Enhanced Conditioning/Softness | Automated Frictional Analysis | Measures the coefficient of friction on a substrate (e.g., hair tress) after treatment. | Identifies compounds that most effectively reduce interfiber friction, correlating to a smoother feel. |
| Improved Film-Forming/Durability | High-Throughput Surface Tensiometry | Measures changes in surface tension to assess the ability of a compound to form a coherent film at an interface. | Screens for molecules that create durable, water-resistant films for long-lasting cosmetic effects researchgate.net. |
| Superior Antistatic Performance | Substrate Charge Decay Measurement | Quantifies the rate at which a static charge dissipates from a treated substrate. | Selects for compounds with optimal charge-neutralizing capabilities, crucial for hair care products cosmileeurope.eu. |
| Optimal Deposition onto Surfaces | Quartz Crystal Microbalance with Dissipation (QCM-D) Monitoring | Measures mass and viscoelastic changes on a sensor surface as the material adsorbs from a solution. | Provides real-time data on the efficiency and nature of polymer deposition onto surfaces mimicking hair or skin. |
Refinement of Analytical Techniques for Complex Matrices
The analysis of this compound is often complicated by the "matrix effect," where other ingredients in a formulation—such as oils, surfactants, and other polymers in a cosmetic product—interfere with detection and quantification researchgate.net. Therefore, a significant area of future research lies in refining analytical techniques to accurately and sensitively characterize these polymers in complex matrices like personal care products or environmental samples.
Current methods used for the general analysis of silicones each have limitations that necessitate further refinement for the specific challenges posed by polymeric quaternary ammonium compounds.
Spectroscopic Methods : Fourier Transform Infrared Spectroscopy (FTIR) is a widely available technique for detecting the presence of characteristic siloxane (Si-O-Si) bonds sudmed.ru. However, its sensitivity is limited in complex mixtures where peaks from other ingredients can overlap. Refinements include the use of Attenuated Total Reflection (ATR)-FTIR, which focuses on the surface of a sample, making it suitable for analyzing the thin film of a conditioning agent deposited on hair sudmed.ru.
Chromatographic Methods : Gas Chromatography coupled with Mass Spectrometry (GC-MS) is effective for identifying volatile siloxanes, but large polymers like this compound are not directly amenable to this technique sudmed.rudoria.fi. A refinement involves Pyrolysis-GC-MS, where the polymer is thermally decomposed into smaller, identifiable fragments, allowing for structural elucidation. For analyzing the polymer's molecular weight distribution, Size Exclusion Chromatography (SEC) is more appropriate doria.fi.
Elemental and Surface Analysis : Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) are highly sensitive for surface analysis and can confirm the presence of silicon on the outermost layer of a substrate sudmed.runasa.gov. The refinement needed for these techniques involves developing more sophisticated data processing algorithms to distinguish the specific signature of this compound from other silicon-containing compounds and from the substrate itself. Coupling separation techniques with elemental detection, such as SEC with Inductively Coupled Plasma (SEC-ICP) analysis, represents a powerful method for quantifying specific organosilicon polymers within a mixture doria.fi.
The following table provides a comparative overview of relevant analytical techniques and directions for their refinement in the context of this compound research.
| Analytical Technique | Principle | Applicability to this compound | Limitations & Areas for Refinement |
|---|---|---|---|
| Fourier Transform Infrared Spectroscopy (FTIR) | Measures absorption of infrared radiation by specific chemical bonds (e.g., Si-O-Si) sudmed.ru. | Qualitative identification of the siloxane backbone. | Low sensitivity in complex mixtures. Refinement via ATR-FTIR for surface-specific analysis and improved spectral subtraction algorithms. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds followed by mass-based identification sudmed.ru. | Not directly applicable due to low volatility of the polymer. | Requires refinement through pyrolysis (Py-GC-MS) to analyze thermal degradation products for structural information. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their size in solution doria.fi. | Determination of molecular weight distribution. | Requires coupling with specific detectors (e.g., ICP-MS) for accurate quantification in mixtures containing other polymers. |
| X-ray Photoelectron Spectroscopy (XPS) | Analyzes elemental composition and chemical state on a material's surface nasa.gov. | Quantifies silicon on the surface of a treated substrate (e.g., hair), confirming deposition. | Not molecule-specific. Refinement involves high-resolution scans of Si 2p and N 1s peaks to better infer the chemical environment. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Probes the magnetic properties of atomic nuclei (e.g., 29Si) to provide detailed structural information. | Can provide detailed structural information about the polymer backbone and organic side chains. | 29Si NMR has inherently low sensitivity, making it challenging for low-concentration samples in complex matrices acs.org. Refinement requires higher field magnets and advanced pulse sequences. |
Q & A
Basic Research Questions
Q. What standardized experimental protocols are recommended for synthesizing Silicone Quaternium-3, and how can reproducibility be ensured?
- Methodological Answer : Follow protocols for quaternary ammonium silicones, emphasizing solvent selection (e.g., ethanol/water mixtures), temperature control (60–80°C), and stoichiometric ratios of reactants (e.g., chlorosilane:amine = 1:1.2). Include detailed characterization steps (NMR, FTIR) to verify quaternization efficiency and purity . For reproducibility, document batch-specific variables (humidity, mixing speed) and cross-validate results with independent replication studies .
Q. Which analytical techniques are most effective for characterizing this compound’s molecular structure and surface activity?
- Methodological Answer : Use a combination of:
- FTIR : Identify Si-O-Si (1010–1100 cm⁻¹) and quaternary ammonium (1480–1550 cm⁻¹) peaks.
- NMR (¹H/²⁹Si) : Confirm silicon backbone integrity and alkyl chain substitution patterns.
- Surface Tension Analysis : Measure critical micelle concentration (CMC) via pendant drop tensiometry .
- Zeta Potential : Assess cationic charge stability across pH 4–9 .
Q. How should researchers design experiments to evaluate this compound’s compatibility with common cosmetic formulations?
- Methodological Answer : Apply a tiered approach:
Phase Stability Testing : Mix with surfactants (e.g., SLES, CAPB) at varying ratios (1–10% w/w) and monitor phase separation under accelerated aging (40°C/75% RH for 28 days).
Rheological Profiling : Use rotational rheometry to assess viscosity changes.
Electron Microscopy : Visualize microstructure interactions (e.g., emulsion droplet size) .
Advanced Research Questions
Q. How can researchers resolve contradictions in literature regarding this compound’s efficacy as a conditioning agent under varying environmental conditions?
- Methodological Answer :
- Systematic Review : Apply PICO framework to structure analysis:
- Population : Hair fibers (damaged vs. undamaged).
- Intervention : this compound at 0.5–2% concentration.
- Comparison : Other cationic silicones (e.g., Quaternium-80).
- Outcome : Combability force reduction (%) via Dia-Stron MTT175 .
- Controlled Replication : Replicate conflicting studies with standardized humidity (30–90%) and temperature (20–40°C) conditions to isolate environmental variables .
Q. What advanced computational models predict this compound’s interaction with keratin substrates, and how can these be validated experimentally?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model cationic silicone adsorption onto keratin using software (e.g., GROMACS) with CHARMM36 force fields. Key parameters: binding energy (kJ/mol), contact angle hysteresis .
- Validation : Correlate simulation results with AFM adhesion force measurements and XPS surface elemental analysis .
Q. How should researchers address discrepancies in cytotoxicity data for this compound across in vitro assays?
- Methodological Answer :
- Assay Harmonization : Compare MTT, LDH, and Alamar Blue assays using identical cell lines (e.g., HaCaT keratinocytes) and exposure times (24–72 hrs).
- Confounding Factor Control : Pre-treat samples to remove unreacted monomers (via dialysis) and quantify residual catalyst (e.g., Pt) via ICP-MS .
- Dose-Response Meta-Analysis : Apply FINER criteria to assess study feasibility and relevance .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing this compound’s thermal degradation kinetics?
- Methodological Answer : Use non-linear regression (Arrhenius model) on TGA data to calculate activation energy (Eₐ). Validate with isoconversional methods (e.g., Friedman, Ozawa-Flynn-Wall) to account for multi-step degradation .
Q. How can researchers structure a literature review to identify gaps in this compound’s application in non-cosmetic fields (e.g., textiles)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
